1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole
Overview
Description
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by its phenanthroimidazole core, which is functionalized with phenyl and triphenylvinyl groups, contributing to its distinct photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(1,2,2-triphenylvinyl)benzaldehyde with phenanthro[9,10-d]imidazole derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthro[9,10-d]imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound exhibits aggregation-induced emission enhancement (AIEE), where its photoluminescence efficiency increases upon aggregation. This is attributed to the restriction of intramolecular rotations, which enhances radiative decay pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4,5-diphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazol-1-yl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (PPI-PIM-TPE)
- 1-Phenyl-2-(4-(2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (2PPI-TPE)
Uniqueness
1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole stands out due to its unique combination of phenyl and triphenylvinyl groups, which contribute to its superior photophysical properties and AIEE behavior. This makes it particularly valuable in the development of high-performance OLEDs and other electronic applications .
Properties
IUPAC Name |
3-phenyl-2-[4-(1,2,2-triphenylethenyl)phenyl]phenanthro[9,10-d]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H32N2/c1-5-17-33(18-6-1)43(34-19-7-2-8-20-34)44(35-21-9-3-10-22-35)36-29-31-37(32-30-36)47-48-45-41-27-15-13-25-39(41)40-26-14-16-28-42(40)46(45)49(47)38-23-11-4-12-24-38/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDCYHJSBQMRHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(N4C6=CC=CC=C6)C7=CC=CC=C7C8=CC=CC=C85)C9=CC=CC=C9 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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